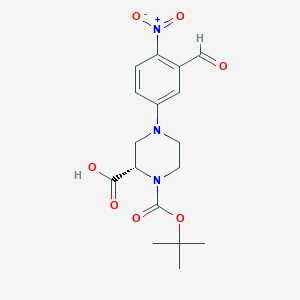![molecular formula C11H13I2NO2 B13735572 4-[bis(2-iodoethyl)amino]benzoic acid CAS No. 2045-13-8](/img/structure/B13735572.png)
4-[bis(2-iodoethyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-iodoethyl)amino]benzoic acid is a chemical compound with the molecular formula C11H13I2NO2 and a molecular weight of 445.035 g/mol It is characterized by the presence of two iodine atoms attached to ethyl groups, which are further connected to an amino group on a benzoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-iodoethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-iodoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
化学反応の分析
Types of Reactions
4-[Bis(2-iodoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
科学的研究の応用
4-[Bis(2-iodoethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, including as a prodrug in gene therapy.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[bis(2-iodoethyl)amino]benzoic acid involves its interaction with specific molecular targets. In gene therapy, for example, it acts as a prodrug that is activated by enzymes such as carboxypeptidase G2. This activation leads to the release of cytotoxic agents that target tumor cells, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzoic acid
- 3-Fluoro-4-[bis(2-chloroethyl)amino]benzoic acid
- 3,5-Difluoro-4-[bis(2-iodoethyl)amino]benzoic acid
Uniqueness
4-[Bis(2-iodoethyl)amino]benzoic acid is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. These properties include higher atomic mass and different reactivity patterns, making it suitable for specific applications in research and industry .
特性
CAS番号 |
2045-13-8 |
|---|---|
分子式 |
C11H13I2NO2 |
分子量 |
445.03 g/mol |
IUPAC名 |
4-[bis(2-iodoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13I2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChIキー |
HOGVYLWCAKYXPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N(CCI)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


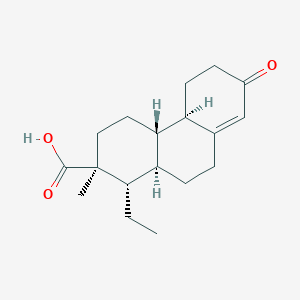
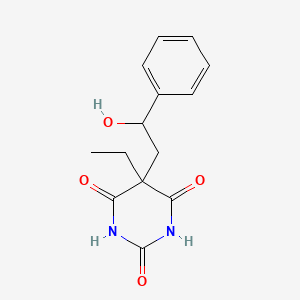

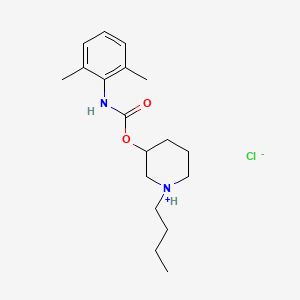

![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
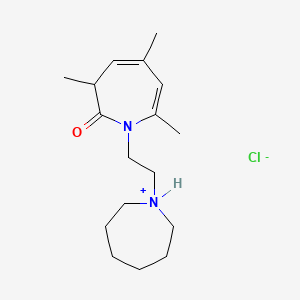

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
